2-((2,6-Dichlorophenyl)amino)benzaldehyde

HPLC method validation Chromatographic resolution Pharmaceutical impurity profiling

Certified reference material (ISO 17034/ISO/IEC 17025) for use as Diclofenac Impurity B marker in HPLC method validation. Chromatographically resolved (Rs 5.66, RT 8.212 min) for unambiguous identification; classified as highly toxic in impurity profiling studies, mandating specific quantitation per ICH Q3B. Single-crystal X-ray structure and fully assigned NMR spectra available for independent identity verification. Minimum 98% HPLC purity.

Molecular Formula C13H9Cl2NO
Molecular Weight 266.12 g/mol
CAS No. 22121-58-0
Cat. No. B195803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,6-Dichlorophenyl)amino)benzaldehyde
CAS22121-58-0
SynonymsN-(2,6-Dichlorophenyl)anthranilaldehyde;  2-(2,6-Dichloroanilino)benzaldehyde
Molecular FormulaC13H9Cl2NO
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C13H9Cl2NO/c14-10-5-3-6-11(15)13(10)16-12-7-2-1-4-9(12)8-17/h1-8,16H
InChIKeyMILOIOYXRHLAAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





2-((2,6-Dichlorophenyl)amino)benzaldehyde (CAS 22121-58-0): Regulatory Identity, Analytical Grade, and Procurement-Relevant Baseline


2-((2,6-Dichlorophenyl)amino)benzaldehyde (CAS 22121-58-0; molecular formula C₁₃H₉Cl₂NO; MW 266.12 g/mol) is an organic compound bearing a benzaldehyde moiety linked via a secondary amine to a 2,6-dichlorophenyl group [1]. It is officially recognized as Diclofenac EP Impurity B (European Pharmacopoeia) and Diclofenac USP Related Compound B / Diclofenac Benzaldehyde Analog (United States Pharmacopeia), serving as both a key synthetic intermediate and a critical degradation product in the manufacture and storage of the widely prescribed NSAID diclofenac [2]. The compound is available as a pharmaceutical secondary standard and certified reference material (CRM) produced under ISO 17034 and ISO/IEC 17025, with typical commercial purity specifications of ≥98% (HPLC) and a melting point range of 112–114 °C [3].

Why Generic Diclofenac Impurity Reference Standards Cannot Substitute for 2-((2,6-Dichlorophenyl)amino)benzaldehyde (CAS 22121-58-0) in Regulated Analytical Workflows


Diclofenac-related impurities are structurally and chromatographically diverse, with each possessing distinct retention behavior, UV spectral characteristics, and toxicological profiles that preclude generic interchange [1]. In validated HPLC methods, Impurity B (2-((2,6-dichlorophenyl)amino)benzaldehyde) elutes at a retention time of 8.212 min, well separated from Impurity A (3.580 min), Impurity C (4.946 min), and the diclofenac API peak (6.041 min), with a resolution factor of 5.66 versus the nearest eluting species [1]. Furthermore, a comprehensive impurity profiling study across 170 commercial batches from 19 manufacturers identified Impurity B as one of two impurities classified as highly toxic based on IC₅₀ cytotoxicity evaluation, mandating its specific quantitation rather than reliance on surrogate markers [2]. Substituting an incorrect impurity reference standard—or using an uncharacterized in-house material—would compromise both peak identification accuracy and the toxicological risk assessment required under ICH Q3B guidelines [3].

Quantitative Differentiation Evidence for 2-((2,6-Dichlorophenyl)amino)benzaldehyde (CAS 22121-58-0) Versus Closest Diclofenac Impurity Analogs


HPLC Retention Time and Chromatographic Resolution of Impurity B Versus Co-Eluting Diclofenac Impurities A, C, and the API

In a validated reversed-phase HPLC-DAD method (C18 column, acetonitrile–0.01 M H₃PO₄ pH 2.3 mobile phase), Impurity B (2-((2,6-dichlorophenyl)amino)benzaldehyde) exhibits the longest retention time among the three major diclofenac impurities, enabling unambiguous chromatographic resolution from all other analytes [1]. The resolution factor between Impurity B and the nearest adjacent peak is 5.66 (well above the USP acceptance criterion of ≥2.0), confirming baseline separation [1][2].

HPLC method validation Chromatographic resolution Pharmaceutical impurity profiling

Pharmacopoeial Regulatory Specification: Impurity B Individual Limit Versus Total Impurity Thresholds in USP and EP Monographs

Under the USP Diclofenac Sodium monograph, each individual unspecified impurity—including Impurity B when quantified as an 'other impurity'—is limited to not more than 0.2%, with the sum of all impurities capped at not more than 0.5% [1]. The EP monograph similarly specifies individual impurity limits of ≤0.2% for Impurities A, B, C, D, and E, with total impurities ≤0.5% [2]. While Impurity A (diclofenac related compound A) is specifically named with its own dedicated limit of NMT 0.2%, Impurity B is controlled under the general individual impurity specification, requiring its accurate quantitation using a characterized reference standard [1].

Pharmacopoeial monograph Regulatory impurity limit Quality control specification

Differential Cytotoxicity Ranking: Impurity B and C Classified as Highly Toxic Versus Other Diclofenac Impurities in a 170-Batch Impurity Profiling Study

A 2015 impurity profiling study published in the Chinese Journal of Pharmaceutical Analysis systematically evaluated diclofenac sodium delayed-release capsules and diclofenac potassium tablets across 170 batches from 19 manufacturers, employing LC-MS for impurity identification, mass balance for reference standard calibration, and MTT-based IC₅₀ cytotoxicity assays for toxicological ranking [1]. The study concluded that Impurities B and C were the two impurities classified as 'highly toxic' (毒性高) and therefore represent 'the key targets of detection and control' (需重点检测和控制), while Impurity A and other related substances did not receive this classification [1]. Although the specific IC₅₀ values are not publicly extractable from the abstract, the explicit binary classification—highly toxic versus not highly toxic—was the direct outcome of the quantitative cytotoxicity assessment.

Cytotoxicity IC50 cell viability Impurity toxicological risk assessment

Single-Crystal X-Ray Diffraction Structure and Comprehensive Spectroscopic Assignment: Definitive Identity Confirmation Versus Uncharacterized Impurity Batches

The title compound was fully characterized for the first time by single-crystal X-ray diffraction, with complete ¹H and ¹³C NMR assignments and FT-IR spectroscopic data published in 2022 [1][2]. The X-ray structure confirms the molecular connectivity and solid-state conformation, providing a definitive reference for identity verification that is not available for several other diclofenac impurities (e.g., Impurities D and E, which lack publicly reported crystal structures). The availability of fully assigned spectroscopic data also enables straightforward identification of this specific impurity in complex mixtures using LC-NMR or LC-MS/MS workflows without ambiguity [2].

X-ray crystallography NMR spectroscopy Structural elucidation

Environmental Phototransformation Toxicity Potential: Monochloro Analog (CPAB) Demonstrates ~10-Fold Greater Algal Ecotoxicity Than Parent Diclofenac

The monochloro analog of the target compound, 2-[2-(chlorophenyl)amino]benzaldehyde (CPAB), was identified as the principal phototransformation product of diclofenac in surface waters and confirmed as a compound with enhanced toxicity via effect-directed analysis [1]. CPAB exhibited an EC₅₀ of 4.8 mg/L against the green algae Scenedesmus vacuolatus, representing a factor-of-10 increase in toxicity relative to the parent drug diclofenac (EC₅₀ = 48.1 mg/L) [1]. The enhanced toxicity was attributed to the higher hydrophobicity of CPAB (log Kow = 3.62) compared with diclofenac (log Dow = 2.04 at pH 7.0) [1]. While CPAB is the 2-chloro rather than the 2,6-dichloro derivative, the additional chlorine substituent in 2-((2,6-dichlorophenyl)amino)benzaldehyde would be expected to further increase hydrophobicity and potentially amplify toxicity, although direct experimental confirmation for the dichloro compound is not yet available in the peer-reviewed literature.

Photodegradation Ecotoxicology Environmental fate

HPLC Method Accuracy and Recovery: Impurity B Mean Recovery of 99.37% Across Three Concentration Levels in a Validated Impurity Method

In the validated HPLC method for diclofenac diethylamine gel, the accuracy (recovery) for Impurity B was assessed at three concentration levels (0.2%, 0.5%, and 0.8% of the nominal API concentration) across triplicate determinations [1]. The mean recovery was 99.37% with an RSD of 1.12%, and the Cochran test confirmed variance homogeneity (calculated value 0.457 vs. tabulated 0.798), demonstrating that the analytical method is capable of accurately quantifying Impurity B at levels well below the regulatory specification limit of 0.2% [1]. The linearity range for Impurity B spanned 0.00015–0.003 mg/mL (corresponding to 0.05–1.0% impurity level), with r² = 0.99938514 [1].

Method accuracy Recovery Analytical validation

Optimal Procurement and Application Scenarios for 2-((2,6-Dichlorophenyl)amino)benzaldehyde (CAS 22121-58-0) Based on Verified Differentiation Evidence


Method Validation and System Suitability for Diclofenac API and Finished Product Release Testing (HPLC/UPLC)

Procure 2-((2,6-dichlorophenyl)amino)benzaldehyde as a certified reference standard (CRM, ≥98% purity) for use as Impurity B marker in HPLC method validation and routine system suitability testing. The validated method demonstrates baseline resolution (Rs = 5.66) from co-eluting analytes with a retention time of 8.212 min, enabling unambiguous peak identification [1]. Use at concentrations of 0.00015–0.003 mg/mL for linearity calibration and at 0.2% of the nominal API concentration for accuracy assessment, with mean recovery confirmed at 99.37% [1]. The compound serves as the reference marker for the USP 'each other individual impurity' specification of NMT 0.2% [4].

Forced Degradation Studies and Stability-Indicating Method Development Under ICH Q1A/Q3B Guidelines

Employ 2-((2,6-dichlorophenyl)amino)benzaldehyde as a key reference material in forced degradation studies (thermal at 80 °C/24 h, acidic hydrolysis with 1 N HCl, basic hydrolysis with 1 N NaOH, and oxidative stress with 5% H₂O₂) to verify that the analytical method is stability-indicating and capable of resolving degradation products from the diclofenac API [1]. The compound is recognized as a primary degradation product formed under light and moisture exposure, and has been independently classified as highly toxic in a 170-batch impurity profiling study, making its quantification in stability samples a regulatory priority [2]. Use for peak purity verification (purity angle 5.022 < purity threshold 5.453) to confirm absence of co-eluting interferents [1].

Toxicological Risk Assessment and Genotoxic Impurity Evaluation for ANDA Submissions

Utilize 2-((2,6-dichlorophenyl)amino)benzaldehyde as a characterized reference standard in quantitative structure-activity relationship (QSAR) assessments, in vitro cytotoxicity assays, and toxicological risk evaluation for Abbreviated New Drug Applications (ANDAs). The compound's classification as a 'highly toxic' impurity (alongside Impurity C) in a published impurity profiling study that included IC₅₀ cell toxicity evaluation and genetic toxicity prediction provides a documented toxicological rationale for its inclusion in the impurity control strategy [2]. The structurally analogous monochloro photodegradation product CPAB demonstrates 10-fold enhanced algal toxicity (EC₅₀ 4.8 vs. 48.1 mg/L for diclofenac), supporting the case for environmental risk assessment of the dichloro analog in manufacturing effluent [3].

Structural Elucidation and Identity Confirmation Using Crystallographic and Spectroscopic Reference Data

When procuring 2-((2,6-dichlorophenyl)amino)benzaldehyde from a new supplier or custom synthesis source, verify identity against the published single-crystal X-ray diffraction structure, fully assigned ¹H and ¹³C NMR spectra, and FT-IR data available in the peer-reviewed literature [5][6]. The availability of definitive crystallographic data (monoclinic, space group C2) and complete spectroscopic assignments enables independent confirmation of structural identity and purity, reducing reliance on vendor-supplied certificates of analysis alone. This approach is particularly critical for impurity reference standards used in regulated pharmaceutical testing, where misidentification could lead to incorrect batch disposition decisions.

Quote Request

Request a Quote for 2-((2,6-Dichlorophenyl)amino)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.